molecular formula C8H14O B1238114 2-Octenal, (2Z)- CAS No. 20664-46-4

2-Octenal, (2Z)-

Cat. No.: B1238114
CAS No.: 20664-46-4
M. Wt: 126.2 g/mol
InChI Key: LVBXEMGDVWVTGY-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octenal, also known as fema 3215 or oct-2-enal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Octenal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Octenal has been primarily detected in blood. Within the cell, 2-octenal is primarily located in the membrane (predicted from logP). 2-Octenal has a fatty and green taste. 2-Octenal is a potentially toxic compound.

Properties

CAS No.

20664-46-4

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(Z)-oct-2-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6-

InChI Key

LVBXEMGDVWVTGY-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\C=O

SMILES

CCCCCC=CC=O

Canonical SMILES

CCCCCC=CC=O

density

0.835-0.845

20664-46-4
2363-89-5

physical_description

Liquid
Colourless to slightly yellow liquid;  Fatty, green aroma

Pictograms

Irritant

solubility

Slightly soluble in water;  Soluble in most fixed oils
Soluble (in ethanol)

Synonyms

2-octenal
2-octenal, (E)-isomer
2-octenal, (Z)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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